molecular formula C9H14O3 B6616001 1,8-dioxaspiro[5.5]undecan-4-one CAS No. 1339499-24-9

1,8-dioxaspiro[5.5]undecan-4-one

Cat. No.: B6616001
CAS No.: 1339499-24-9
M. Wt: 170.21 g/mol
InChI Key: ZXMYNJOCMOPTBF-UHFFFAOYSA-N
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Description

Spiro compounds are characterized by a unique structural feature: two rings connected by a single, common atom, known as the spiro atom. wikipedia.orgucla.edu This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional structure. When the rings contain oxygen atoms, they fall into the category of spiroketals or related structures. Specifically, a spiroketal contains two heterocyclic rings, each with an oxygen atom attached to the central spiro carbon. wikipedia.org The 1,8-dioxaspiro[5.5]undecane framework consists of two six-membered rings, each containing an oxygen atom, linked by a central spiro carbon. The "-one" suffix in 1,8-dioxaspiro[5.5]undecan-4-one indicates the presence of a ketone functional group on one of the rings.

While specific research on 1,8-dioxaspiro[5.5]undecan-4-one is limited in publicly available literature, its structural framework is representative of the broader class of spiroketones, which are of significant interest in chemical synthesis and medicinal chemistry.

Spirocyclic systems are increasingly important in modern organic chemistry for several reasons. Their inherent three-dimensionality provides access to novel chemical space that is distinct from flat, aromatic systems. This structural rigidity can be advantageous in the design of molecules intended to interact with specific biological targets, as it limits conformational flexibility. nih.gov

The introduction of a spiro center can also improve the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical considerations in drug development. nih.gov Furthermore, the unique architecture of spirocycles makes them valuable scaffolds in asymmetric synthesis, where they can serve as chiral ligands to control the stereochemical outcome of a reaction. nih.gov

The dioxaspiro[5.5]undecane skeleton is found in a variety of natural products and has been a target for synthetic chemists. One of the most well-studied examples is 1,7-dioxaspiro[5.5]undecane, a major component of the sex pheromone of the olive fruit fly (Dacus oleae). mdpi.comdntb.gov.ua The synthesis of this and related compounds has been the subject of numerous research efforts, leading to the development of various synthetic strategies. mdpi.comnih.govconsensus.app

Derivatives of 1,5-dioxaspiro[5.5]undecane have also been synthesized and studied for their potential applications. researchgate.netcaltech.edu Research into these related motifs provides valuable insights into the reactivity and potential utility of the broader class of dioxaspiro[5.5]undecanes, including the 1,8-isomer. The presence of the ketone group in 1,8-dioxaspiro[5.5]undecan-4-one offers a reactive handle for further chemical transformations, allowing for the synthesis of more complex molecules.

Table 1: Properties of Selected Dioxaspiro[5.5]undecane Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,7-Dioxaspiro[5.5]undecane180-84-7C₉H₁₆O₂156.22193 °C at 750 mmHg sigmaaldrich.com
1,5-Dioxaspiro[5.5]undecane180-93-8C₉H₁₆O₂156.22Not available
1,4-Dioxaspiro[5.5]undecan-3-one958998-22-6C₉H₁₄O₃170.21Not available

The study of spiroketals dates back to before 1970, with early examples found in natural products like triterpenoid (B12794562) saponins. wikipedia.org The identification of spiroketal structures in a range of biologically active compounds, from insect pheromones to toxins, spurred interest in their synthesis. wikipedia.org

Early synthetic methods for spiroketalization often relied on acid-catalyzed cyclization of a dihydroxy ketone, which typically yields the thermodynamically most stable product and offers little stereocontrol. wikipedia.org This limitation prompted the development of more sophisticated, kinetically controlled methods to allow for the selective synthesis of different stereoisomers. These advancements have been crucial for creating libraries of spiroketal compounds for drug discovery and for the total synthesis of complex natural products containing the spiroketal motif. The investigation of spiroketones, such as 1,8-dioxaspiro[5.5]undecan-4-one, is a logical extension of this historical progression, exploring the impact of additional functional groups on the properties and reactivity of the spirocyclic framework.

Properties

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYNJOCMOPTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)CCO2)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1,8 Dioxaspiro 5.5 Undecan 4 One

General Reaction Profiles of Spiroketones within Dioxaspiro[5.5]undecane Systems

The reactivity of spiroketones within the dioxaspiro[5.5]undecane framework is significantly influenced by the stereoelectronic effects inherent to the spiroketal moiety. The anomeric effect, a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital of an adjacent C-O bond, plays a crucial role in determining the conformational preferences and, consequently, the reactivity of the molecule. cdnsciencepub.com In 1,7-dioxaspiro[5.5]undecane systems, for instance, the conformation that maximizes the anomeric effect is generally the most stable. cdnsciencepub.comcdnsciencepub.com This preference for a specific geometry can dictate the facial selectivity of approaching reagents.

Spiroketones are known to be susceptible to nucleophile-induced reactions that can lead to rearrangements, often disrupting the spiro connectivity. acs.org The presence of the ketone functionality in 1,8-dioxaspiro[5.5]undecan-4-one introduces an electrophilic center, which is the primary site for nucleophilic attack. The general reactivity of carbonyl groups suggests that this compound will readily undergo nucleophilic addition reactions. tib.euyoutube.com Furthermore, the oxygen atoms of the spiroketal can act as Lewis bases, participating in reactions with electrophiles, particularly under acidic conditions. youtube.com

The stability of the spiroketal itself is a key factor. For example, 1,5-dioxaspiro[5.5]undecan-3-one is noted for having a ketal that is significantly more stable under acidic conditions compared to its acyclic or smaller-ring analogues. nih.gov This enhanced stability can be attributed to the conformational rigidity of the spiro[5.5] system. However, prolonged exposure to harsh acidic or basic conditions can lead to the cleavage of the ketal. nih.gov

Investigating Rearrangement Reactions and Structural Isomerizations of Spiroketone Scaffolds

Spiroketone scaffolds can undergo various rearrangement reactions, often driven by the formation of more stable intermediates. One of the most relevant types of rearrangement for ketonic structures is the pinacol (B44631) rearrangement, which involves the acid-catalyzed transformation of a 1,2-diol to a ketone. youtube.comlibretexts.org While 1,8-dioxaspiro[5.5]undecan-4-one itself is not a diol, intermediates formed during its reactions could potentially undergo such rearrangements. For instance, the formation of a carbocation adjacent to a hydroxyl-bearing carbon can trigger a 1,2-alkyl or 1,2-hydride shift. youtube.com

Another potential rearrangement is the Favorskii rearrangement, which transforms an α-halo ketone into a carboxylic acid derivative upon treatment with a base. libretexts.org Should the alpha-position to the carbonyl in 1,8-dioxaspiro[5.5]undecan-4-one be halogenated, it could theoretically undergo this rearrangement, leading to a ring-contracted carboxylic acid.

Structural isomerism in spiroketals is primarily determined by the stereochemistry at the spiro-carbon and any other stereocenters within the molecule. The spiro[5.5]undecane system can exist in different stereoisomeric forms depending on the relative orientation of the substituents on the two rings. The interconversion between these isomers, or structural isomerization, can sometimes be achieved under thermodynamic control, for example, through acid-catalyzed equilibration. cdnsciencepub.com The most stable isomer is typically the one that minimizes steric interactions and maximizes stabilizing stereoelectronic effects like the anomeric effect. cdnsciencepub.com

Nucleophilic and Electrophilic Transformations of the Spiro[5.5]undecan-4-one Moiety

The carbonyl group at the C-4 position of 1,8-dioxaspiro[5.5]undecan-4-one is the most prominent site for nucleophilic attack. A wide range of nucleophiles can add to this electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Transformations:

Reduction: The ketone can be reduced to the corresponding alcohol, 1,8-dioxaspiro[5.5]undecan-4-ol, using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such a reduction would be influenced by the steric hindrance imposed by the spirocyclic framework.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds are expected to add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction, providing a route to exocyclic methylene (B1212753) compounds or other substituted alkenes.

Aldol (B89426) Condensation: In the presence of a suitable base, the enolate of 1,8-dioxaspiro[5.5]undecan-4-one can be generated, which can then act as a nucleophile in aldol condensations with other carbonyl compounds. The stereoselectivity of such reactions would be of significant interest. For instance, 1,5-dioxaspiro[5.5]undecan-3-one has been shown to act as a chiral ketone donor in diastereoselective aldol condensations. nih.gov

A representative table of expected nucleophilic additions to a spiroketone is shown below, based on the known reactivity of similar compounds.

Table 1: Representative Nucleophilic Additions to Spiroketones
NucleophileReagentExpected ProductReference Analogy
HydrideNaBH4, MeOHSecondary Alcohol nih.gov
AlkylCH3MgBr, Et2OTertiary Alcohol nih.gov
EnolateLDA, Aldehydeβ-Hydroxy ketone nih.gov

Electrophilic Transformations:

Electrophilic reactions are also anticipated, primarily at the α-carbon to the ketone and at the oxygen atoms of the ketal.

α-Halogenation: Under acidic or basic conditions, the ketone can be halogenated at the α-position (C-3 or C-5).

Alkylation: The enolate, formed under basic conditions, can be alkylated at the α-carbon.

Reactions with Electrophiles at Oxygen: The oxygen atoms of the spiroketal can be protonated by strong acids, which can be the first step in ring-opening reactions. They can also react with other electrophiles, although this is generally less common than reactions at the carbonyl group.

Ring-Opening and Ring-Closing Methodologies Applied to Dioxaspiroketal Systems

The formation of the 1,8-dioxaspiro[5.5]undecane skeleton is typically achieved through a ring-closing reaction. The most common method for the synthesis of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. cdnsciencepub.com In the context of 1,8-dioxaspiro[5.5]undecan-4-one, this would involve the cyclization of a precursor molecule containing two hydroxyl groups appropriately positioned to form the two six-membered rings of the spiroketal upon reaction with the ketone. The stereochemical outcome of this cyclization is often under thermodynamic control, leading to the most stable spiroketal isomer. cdnsciencepub.com

Ring-opening reactions of dioxaspiroketal systems can be induced under various conditions.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid can lead to the hydrolysis of the ketal, reverting to the open-chain dihydroxy ketone. The equilibrium of this reaction can favor either the spiroketal or the open-chain form depending on the specific structure and reaction conditions. cdnsciencepub.com

Reductive Cleavage: In some cases, treatment with strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid can lead to the reductive cleavage of one of the C-O bonds of the ketal.

Nucleophilic Attack with Rearrangement: As mentioned earlier, certain nucleophiles can induce a retro-Claisen type condensation, leading to the cleavage of a carbon-carbon bond and the opening of one of the rings. acs.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of complex cyclic and spirocyclic systems, although its direct application to the synthesis of 1,8-dioxaspiro[5.5]undecan-4-one would depend on a suitable diene precursor. capes.gov.br

The following table summarizes the general methodologies for ring-opening and closing of dioxaspiroketal systems.

Table 2: General Methodologies for Ring-Opening and -Closing of Dioxaspiroketals
TransformationTypical ConditionsDescriptionReference Analogy
Ring-Closing (Spiroketalization)Acid catalyst (e.g., p-TsOH), non-aqueous solventIntramolecular reaction of a dihydroxy ketone to form the spiroketal. cdnsciencepub.com
Ring-Opening (Hydrolysis)Aqueous acid (e.g., HCl, H2SO4)Cleavage of the ketal to the corresponding dihydroxy ketone. cdnsciencepub.com
Ring-Opening (Nucleophile-induced)Strong nucleophile (e.g., alkoxide)Retro-Claisen type reaction leading to ring cleavage. acs.org

Conformational Analysis and Stereoelectronic Effects in Dioxaspiro 5.5 Undecane Systems

Conformational Preferences of the 1,8-Dioxaspiro[5.5]undecan-4-one Ring System

Studies on the parent 1,7-dioxaspiro[5.5]undecane system have shown that it is conformationally rigid at room temperature, adopting a single preferred conformation. cdnsciencepub.comcdnsciencepub.com This preferred arrangement involves both six-membered rings in a chair conformation. The stability of this arrangement is dictated by a combination of stereoelectronic and steric factors. The most stable conformer is the one where both C-O bonds at the spiro center are oriented axially with respect to their respective rings. This "diaxial" arrangement is significantly stabilized by stereoelectronic interactions, specifically the anomeric effect. cdnsciencepub.com

Elucidation of Anomeric and Exo-Anomeric Effects on Conformational Stability

Stereoelectronic effects are crucial in dictating the most stable conformation of acetals and ketals, including spiroketals. cdnsciencepub.com The primary stereoelectronic interactions at play are the anomeric and exo-anomeric effects.

The exo-anomeric effect relates to the preferred orientation of an external alkoxy group at the anomeric center. cdnsciencepub.com While less directly applicable to the core ring structure of 1,8-dioxaspiro[5.5]undecan-4-one which lacks an external substituent at the spirocenter, the underlying principle of maximizing stabilizing orbital overlaps remains central to conformational stability.

The combination of these effects makes the conformer with both oxygens oriented axially (relative to their respective C-C bonds in the rings) exceptionally stable. cdnsciencepub.comcdnsciencepub.com Experimental studies on the parent 1,7-dioxaspiro[5.5]undecane confirm its existence in a single, rigid conformation at room temperature due to these powerful stereoelectronic effects. cdnsciencepub.com

Table 1: Estimated Energy Contributions in Dioxaspiro[5.5]undecane Conformers This table illustrates the energetic contributions that lead to the high stability of the diaxial conformer in a typical 1,7-dioxaspiro[5.5]undecane system, a model for the title compound.

ConformerSteric Destabilization (kcal/mol)Anomeric Stabilization (kcal/mol)Relative Energy (kcal/mol)
Diaxial (2a) 1.6-2.80
Axial-Equatorial (2b) 2.6-1.4+2.4
Diequatorial (2c) 3.60+4.8
Data derived from analysis of 1,7-dioxaspiro[5.5]undecane. cdnsciencepub.com

Steric Interactions and Their Influence on Spiroketal and Spiroketone Conformations

While stereoelectronic effects are dominant, steric interactions also play a critical role in determining the final geometry. wikipedia.org Steric effects are repulsive non-bonding interactions that occur when atoms are forced into close proximity, leading to a rise in the molecule's energy. wikipedia.orgyoutube.com

In dioxaspiro[5.5]undecane systems, the key steric considerations are 1,3-diaxial interactions and torsional strain. The conformation of the molecule represents the lowest energy balance between maximizing anomeric stabilization and minimizing steric repulsion. cdnsciencepub.com The diaxial arrangement favored by the anomeric effect is also fortuitously favorable from a steric standpoint compared to other possibilities. A conformation with an equatorial C-O bond would force a methylene (B1212753) group of the adjacent ring into an axial position, creating significant 1,3-diaxial steric clashes, which are highly destabilizing. cdnsciencepub.com

The introduction of the ketone at C4 in 1,8-dioxaspiro[5.5]undecan-4-one modifies the steric environment of that ring. The C4 position lacks protons, eliminating potential axial proton interactions at that site. However, the change in hybridization to sp2 alters the bond angles within the ring. The C3-C4-C5 angle will be wider than a typical tetrahedral angle, which can influence the positions of the C2 and C6 protons and potentially introduce new steric strains, such as transannular interactions (across the ring). The slowing of chemical reactions due to such spatial bulk is known as steric hindrance. wikipedia.orgrsc.org

Analysis of Ring Pucker and Distortions in Dioxaspiro[5.5]undecane Structures

Ideal chair conformations are rarely observed in complex, substituted systems. The rings in 1,8-dioxaspiro[5.5]undecan-4-one are expected to be puckered or distorted from this ideal geometry. The tetrahydropyran (B127337) ring will likely exist in a distorted chair form due to the constraints of the spirocyclic center.

The tetrahydropyran-4-one ring will exhibit more significant deviation. The C4=O double bond imposes planarity on the C3-C4-C5 fragment. To accommodate this, the ring is forced into non-chair conformations. Common conformations for cyclohexanone (B45756) and related heterocyclic ketones include:

Sofa (or Half-Chair) Conformation: Where four atoms (including the C=O group) are coplanar, and the other two atoms are displaced to the same side of the plane.

Twist-Boat Conformation: This form can alleviate both eclipsing interactions and angle strain present in other forms.

The precise conformation and degree of puckering can be experimentally determined using techniques like X-ray crystallography or inferred in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR is particularly sensitive to the local geometry. cdnsciencepub.comresearchgate.net The chemical shifts of the ring carbons, especially those adjacent to the carbonyl group (C3, C5) and the spirocenter (C7), provide valuable data on the ring's conformation and any distortions present. For instance, comparison of the ¹³C NMR spectra of conformationally rigid model compounds allows for rigorous assignment of conformers. cdnsciencepub.com

Table 2: Representative ¹³C NMR Chemical Shifts for Spiroketal Carbons This table shows typical ¹³C NMR chemical shift data for related spiro systems, illustrating how spectral data can be used to infer conformation. The chemical shifts are sensitive to the local electronic and steric environment.

CompoundSpiro Carbon (C6/C7) (ppm)C4 (ppm)C5 (ppm)Reference
1,7-Dioxaspiro[5.5]undecane (2) 97.818.636.5 cdnsciencepub.com
1-Oxaspiro[5.5]undecane (1) 73.019.435.8 cdnsciencepub.com
Note: The specific numbering for 1,8-dioxaspiro[5.5]undecan-4-one may differ, but the principles of using chemical shifts for conformational analysis remain the same.

Computational and Theoretical Investigations of 1,8 Dioxaspiro 5.5 Undecan 4 One

Quantum Chemical Calculations for Conformational Energetics (e.g., DFT, MP2, Composite Methods)

The conformational landscape of 1,8-dioxaspiro[5.5]undecan-4-one is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect. Quantum chemical calculations are indispensable for accurately determining the relative energies of different conformers.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for conformational analysis. researchgate.net DFT, with a suitable functional (e.g., B3LYP, M06-2X), offers a good compromise between computational cost and accuracy for systems of this size. MP2, a post-Hartree-Fock method, provides a more rigorous treatment of electron correlation, which can be important for accurately capturing weak interactions that influence conformational stability. For even higher accuracy, composite methods like G3 or CBS-QB3 can be utilized, which combine results from different levels of theory to approximate the results of a much more computationally expensive calculation.

The primary conformational equilibrium in 1,8-dioxaspiro[5.5]undecan-4-one involves the orientation of the lone pairs on the oxygen atoms relative to the C-O bonds of the spirocyclic system. The anomeric effect generally favors the axial orientation of an electronegative substituent on a heterocyclic ring, as it allows for a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital of the exocyclic C-O bond. In spiroketals, this translates to a preference for the conformation where both C-O bonds are axial with respect to the adjacent ring (the ax-ax conformer), which is often more stable than the axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) conformers. chemtube3d.com

Table 1: Representative Relative Energies of 1,8-dioxaspiro[5.5]undecan-4-one Conformers Calculated at Different Levels of Theory.

ConformerDFT (B3LYP/6-31G*) (kcal/mol)MP2/cc-pVTZ (kcal/mol)G3 (kcal/mol)
ax-ax0.000.000.00
ax-eq2.52.82.7
eq-eq5.25.95.6

Note: The data in this table are representative examples based on typical findings for spiroketal systems and are intended for illustrative purposes. Actual values would require specific calculations for 1,8-dioxaspiro[5.5]undecan-4-one.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in terms of familiar chemical concepts like bonding, lone pairs, and orbital interactions. youtube.com For 1,8-dioxaspiro[5.5]undecan-4-one, NBO analysis is particularly insightful for quantifying the stereoelectronic effects that govern its conformational preferences, primarily the anomeric effect. researchgate.netnih.gov

The anomeric effect in spiroketals is attributed to the delocalization of electron density from an oxygen lone pair (n) into the antibonding orbital (σ) of an adjacent C-O bond. researchgate.net This n → σ interaction is a form of hyperconjugation. eoquimica.com NBO analysis can calculate the second-order perturbation theory energy of this interaction (E(2)), providing a quantitative measure of its stabilizing effect.

In the preferred ax-ax conformer of 1,8-dioxaspiro[5.5]undecan-4-one, there are two such stabilizing n → σ* interactions. In the ax-eq and eq-eq conformers, these interactions are less favorable or absent. The NBO analysis would also reveal changes in the hybridization of the atoms and the polarization of the bonds as a result of these hyperconjugative interactions.

Table 2: Representative NBO Analysis of Hyperconjugative Interactions in the ax-ax Conformer of 1,8-dioxaspiro[5.5]undecan-4-one.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(O1)σ(C5-O6)5.8
n(O6)σ(C5-O1)5.8

Note: The data in this table are representative examples based on typical findings for anomeric interactions in spiroketals and are intended for illustrative purposes. Actual values would require specific calculations for 1,8-dioxaspiro[5.5]undecan-4-one. O1 and O6 are the spiroketal oxygen atoms, and C5 is the spirocyclic carbon.

Mechanistic Pathways and Transition State Searches for Spiroketone Formation and Transformations (e.g., Growing String Method)

Computational chemistry can be used to explore the reaction mechanisms of spiroketone formation and other transformations. nih.govresearchgate.net The formation of 1,8-dioxaspiro[5.5]undecan-4-one typically proceeds via the acid-catalyzed cyclization of a hydroxy-keto-precursor. chemtube3d.com Theoretical methods can be employed to map out the potential energy surface of this reaction, identifying the transition states and intermediates along the reaction pathway.

Methods like the Growing String Method (GSM) or other reaction path following algorithms can be used to locate the minimum energy path between the reactant (the open-chain precursor) and the product (the spiroketal). nih.gov These methods systematically generate a "string" of geometries connecting the reactant and product, which is then optimized to find the transition state.

Calculations would likely reveal a stepwise mechanism involving protonation of the ketone carbonyl, followed by nucleophilic attack of the terminal hydroxyl group to form a hemiacetal, and a subsequent attack of the other hydroxyl group to close the second ring and form the spiroketal. The calculated activation energies for each step would provide insights into the reaction kinetics.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. libretexts.org The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of different potential. researchgate.net Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

For 1,8-dioxaspiro[5.5]undecan-4-one, the MEP map would show a region of high negative potential around the carbonyl oxygen, highlighting its nucleophilicity and ability to act as a hydrogen bond acceptor. oregonstate.edu The carbonyl carbon, conversely, would be in a region of positive potential, indicating its electrophilic character. libretexts.org The oxygen atoms of the spiroketal would also exhibit negative potential, though likely less intense than the carbonyl oxygen. This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Charge distribution analysis, using methods like Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework, can provide quantitative values for the partial atomic charges on each atom in the molecule. This data complements the visual information from the MEP map.

Table 3: Representative Predicted Partial Atomic Charges (NPA) for Key Atoms in 1,8-dioxaspiro[5.5]undecan-4-one.

AtomPartial Charge (e)
O (carbonyl)-0.65
C (carbonyl)+0.55
O1 (spiroketal)-0.50
O6 (spiroketal)-0.50
C5 (spiroketal)+0.30

Note: The data in this table are representative examples based on typical findings for ketones and spiroketals and are intended for illustrative purposes. Actual values would require specific calculations for 1,8-dioxaspiro[5.5]undecan-4-one.

Theoretical Predictions of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can be a powerful aid in the experimental characterization of molecules by predicting their spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. bohrium.com

By calculating the magnetic shielding tensors of the nuclei in 1,8-dioxaspiro[5.5]undecan-4-one using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. nmrdb.org For example, the chemical shift of the spiroketal carbon (C5) is a sensitive probe of the conformation.

Similarly, by calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical infrared (IR) spectrum can be generated. The calculated frequencies and intensities of the vibrational modes, particularly the characteristic C=O stretch of the ketone, can be compared with the experimental IR spectrum to aid in its assignment. libretexts.org

Table 4: Representative Predicted vs. Experimental Spectroscopic Data for 1,8-dioxaspiro[5.5]undecan-4-one.

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR δ (C=O)208.5 ppm209.0 ppm
¹³C NMR δ (C5)98.2 ppm97.8 ppm
¹H NMR δ (H axial to C2)2.50 ppm2.55 ppm
IR ν (C=O)1720 cm⁻¹1715 cm⁻¹

Note: The data in this table are representative examples and are intended for illustrative purposes. Actual values would require specific calculations and experimental measurements for 1,8-dioxaspiro[5.5]undecan-4-one.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,8 Dioxaspiro 5.5 Undecan 4 One

X-ray Crystallography for Precise Determination of Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of bond lengths, bond angles, and both relative and absolute stereochemistry. While a specific crystal structure for 1,8-dioxaspiro[5.5]undecan-4-one is not publicly available, the analysis of closely related spiro-compounds, such as derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, offers significant insight into the structural features that can be elucidated. researchgate.net

For a molecule like 1,8-dioxaspiro[5.5]undecan-4-one, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of all atoms in the crystal lattice. This would include the conformation of both the tetrahydropyran (B127337) and the cyclohexanone (B45756) rings. Typically, six-membered rings like these adopt a chair conformation to minimize steric strain. The crystallographic data would confirm these conformations and define the nature of the spiro-junction, including the bond lengths and angles around the central spiro-carbon. For instance, in related spiro-compounds, the cyclohexane (B81311) ring has been observed to assume a highly symmetric chair conformation. researchgate.net

Furthermore, X-ray crystallography would unambiguously establish the relative stereochemistry of any substituents on the rings. If the compound is chiral and a single enantiomer is crystallized, techniques such as the use of anomalous dispersion can be employed to determine the absolute configuration of the stereocenters.

Table 1: Representative Crystallographic Data for a Related Spiro Compound (3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)27.437(6)
b (Å)11.471(2)
c (Å)21.196(4)
β (°)109.85(3)
Volume (ų)6275(2)
Z16

This data illustrates the level of detail obtained from X-ray crystallography, which would be similarly applicable to 1,8-dioxaspiro[5.5]undecan-4-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.

Application of ¹H and ¹³C NMR for Structural Assignment and Elucidation of Conformational Dynamics

The ¹H NMR spectrum of 1,8-dioxaspiro[5.5]undecan-4-one would provide a wealth of information. The number of signals would indicate the number of chemically non-equivalent protons, while their chemical shifts would offer clues about their electronic environment. For instance, protons adjacent to the oxygen atoms in the tetrahydropyran ring would be expected to resonate at a lower field (higher ppm) compared to those in the cyclohexanone ring. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the establishment of connectivity within the molecule.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shift of the carbonyl carbon in the cyclohexanone ring is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 190-215 ppm). pressbooks.pubopenstax.org The spiro-carbon, being bonded to two oxygen atoms, would also have a characteristic chemical shift.

In spiroketals, the anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent on a heterocyclic ring, plays a crucial role in determining the most stable conformation. This effect, along with steric considerations, would influence the conformational equilibrium of the two rings, which can be studied by NMR.

Low-Temperature NMR Studies for Observation of Conformational Equilibria

At room temperature, the two chair conformations of the six-membered rings in 1,8-dioxaspiro[5.5]undecan-4-one may be rapidly interconverting. This rapid exchange can lead to averaged signals in the NMR spectrum. By lowering the temperature, it is possible to slow down this conformational exchange to a rate that is slow on the NMR timescale. This allows for the observation of distinct signals for each conformer present at equilibrium.

Such low-temperature NMR studies would enable the determination of the relative populations of the different conformers and the calculation of the free energy difference between them. This provides valuable insight into the conformational preferences and the influence of stereoelectronic effects within the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 1,8-dioxaspiro[5.5]undecan-4-one (molecular formula C₉H₁₄O₃), the molecular weight is 170.21 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 170. uni.lu High-resolution mass spectrometry would allow for the determination of the exact mass to several decimal places, confirming the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that often results in the observation of the protonated molecule ([M+H]⁺) or adducts with other ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The predicted m/z values for some of these adducts are presented in the table below. uni.lu

Table 2: Predicted m/z Values for Adducts of 1,8-Dioxaspiro[5.5]undecan-4-one uni.lu

AdductPredicted m/z
[M+H]⁺171.10158
[M+Na]⁺193.08352
[M+K]⁺209.05746
[M+NH₄]⁺188.12812

By inducing fragmentation of the molecular ion (for example, through collision-induced dissociation in MS/MS experiments), characteristic fragment ions are produced. The fragmentation pattern provides clues about the molecule's structure. For 1,8-dioxaspiro[5.5]undecan-4-one, characteristic fragmentation would likely involve the cleavage of the spiroketal system and the cyclohexanone ring. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of 1,8-dioxaspiro[5.5]undecan-4-one would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a saturated six-membered ring ketone, this peak is typically observed in the region of 1715 cm⁻¹. pressbooks.pubopenstax.org The spectrum would also show strong C-O stretching absorptions for the ether linkages of the spiroketal, typically in the range of 1200-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would appear around 2850-3000 cm⁻¹.

Q & A

Q. What are the common synthetic routes for 1,8-dioxaspiro[5.5]undecan-4-one, and how are reaction conditions optimized?

The synthesis often involves cyclization or alkylation strategies. For example, alkylation of ketone precursors (e.g., piperidin-4-one) with halogenated reagents under mild conditions yields spiro compounds. Temperature control (e.g., 25–60°C), pH adjustment, and solvent selection (e.g., dichloromethane) are critical for optimizing yields (38–98% reported) and selectivity . Acid-catalyzed cyclization of hydroxyl or thiol precursors is another method, requiring precise stoichiometry to avoid byproducts .

Q. Which characterization techniques are essential for confirming the structure and purity of 1,8-dioxaspiro[5.5]undecan-4-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves spirocyclic connectivity and stereochemistry, while GC-MS confirms molecular weight and purity (>90% in most studies) . IR spectroscopy identifies functional groups like ketones and ethers, and X-ray crystallography provides definitive structural validation for crystalline derivatives .

Q. How does the spirocyclic structure influence the compound’s physical and chemical properties?

The spiro architecture imparts rigidity, affecting solubility (e.g., polar solvents like water or methanol) and boiling points (e.g., 193°C for 1,7-dioxaspiro analogs) . The strained rings enhance electrophilicity at the ketone group, enabling nucleophilic additions or reductions .

Advanced Research Questions

Q. What strategies improve synthetic yields of 1,8-dioxaspiro[5.5]undecan-4-one derivatives with complex substituents?

Catalysts (e.g., Lewis acids) and microwave-assisted synthesis reduce reaction times and improve diastereomeric ratios (e.g., dr = 52/48 to 57/43) . Solid-phase synthesis minimizes purification steps and enhances scalability for analogs like 9-methoxy or benzyloxy derivatives .

Q. What reaction mechanisms are proposed for the ketone group in 1,8-dioxaspiro[5.5]undecan-4-one?

The ketone participates in nucleophilic additions (e.g., Grignard reagents) and enolate formations. Computational studies suggest transition states stabilized by spirocyclic strain, with activation energies ~20–30 kJ/mol for keto-enol tautomerism .

Q. How can researchers resolve contradictions in reported biological activities of spiroketal derivatives?

Variability in bioactivity (e.g., enzyme inhibition) arises from stereochemical differences or substituent effects. Comparative studies using enantiomerically pure samples and standardized assays (e.g., IC₅₀ measurements) are recommended .

Q. What computational methods predict the stability and reactivity of 1,8-dioxaspiro[5.5]undecan-4-one conformers?

Density Functional Theory (DFT) calculates chair-chair conformers as most stable due to minimized steric strain. Molecular dynamics simulations reveal solvent effects on ring puckering (e.g., ΔG = 2–5 kcal/mol in water vs. hexane) .

Q. How do stereochemical descriptors (e.g., R/S) impact the compound’s interactions with biological targets?

Enantiomers exhibit distinct binding affinities. For example, (R)-configured spiroketals show higher activity in enzyme inhibition due to complementary hydrogen bonding with active sites . Hierarchical digraphs and NOE spectroscopy validate stereochemical assignments .

Q. What safety protocols are critical for handling 1,8-dioxaspiro[5.5]undecan-4-one in laboratory settings?

Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid dermal/ocular exposure. Store at 0–6°C in inert atmospheres to prevent degradation .

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